((2-Ethoxynaphthalen-1-yl)methyl)hydrazine
Description
((2-Ethoxynaphthalen-1-yl)methyl)hydrazine: is a chemical compound with the molecular formula C₁₃H₁₆N₂O. It is a derivative of naphthalene, featuring an ethoxy group and a hydrazine moiety.
Properties
CAS No. |
887592-99-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2-ethoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C13H16N2O/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-15-14/h3-8,15H,2,9,14H2,1H3 |
InChI Key |
VQUXGMKTTUTVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 2-ethoxynaphthalene with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 2-ethoxynaphthalene is reacted with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Oxidation Reactions
Hydrazine derivatives undergo oxidation to form diazenes or nitrogen gas, depending on reaction conditions. For ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine:
-
Electrochemical oxidation at platinum electrodes (similar to methylhydrazines ) would likely proceed via a two-electron transfer, forming a diazene intermediate.
-
Strong oxidizers (e.g., iodate, halogens) could lead to cleavage of the N–N bond, producing formaldehyde and nitrogen gas as observed in 1,2-dimethylhydrazine oxidation .
Proposed Reaction Pathway:
Condensation Reactions
The hydrazine moiety reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. For example:
Example Reaction:
| Reactant | Product | Conditions | Reference |
|---|---|---|---|
| 2-ethoxybenzaldehyde | Bis(2-ethoxybenzylidene)hydrazine | Ethanol, reflux |
Acid-Catalyzed Decomposition
In acidic media, hydrazines decompose via hydrolysis or rearrangement:
-
Diazene intermediates (e.g., (CH₃)₂N=NH ) might form, followed by decomposition to dimethylamine and nitrosamines.
Key Observations from Analogues:
-
1,1-Dimethylhydrazine decomposes to N-nitrosodimethylamine under acidic conditions .
-
Methaemoglobinemia and haemolytic anemia are linked to metabolic activation of hydrazines .
Cyclization Reactions
Intramolecular cyclization could occur if sterically feasible:
-
Thermal or catalytic conditions might promote the formation of naphthyridine or pyrazole derivatives.
Hypothetical Pathway:
Research Gaps and Recommendations
Scientific Research Applications
Medicinal Chemistry
((2-Ethoxynaphthalen-1-yl)methyl)hydrazine has been investigated for its potential as an anticancer agent. Research indicates that hydrazine derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The naphthalene moiety may enhance the compound's ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent.
Antimicrobial Activity
Studies have shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical enzymes necessary for bacterial survival.
| Compound | Target Organism | Activity Level |
|---|---|---|
| ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine | Staphylococcus aureus | Moderate |
| ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine | Escherichia coli | Moderate |
Synthesis of Novel Materials
The compound serves as a precursor in the synthesis of novel materials, including polymers and dyes. Its ability to form stable bonds with other organic molecules makes it valuable in developing materials with specific optical or electronic properties.
Case Study 1: Anticancer Activity
A study focused on the synthesis of hydrazone derivatives from ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine revealed promising anticancer activity against several cancer cell lines. The synthesized derivatives were evaluated using MTT assays, showing IC50 values comparable to established chemotherapeutic agents. Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer progression, suggesting a potential pathway for drug development.
Case Study 2: Antimicrobial Evaluation
In another study, a series of hydrazine derivatives were screened for antimicrobial activity using the disc diffusion method. The results indicated that compounds derived from ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, confirming the effectiveness of these compounds as potential antimicrobial agents.
Mechanism of Action
The mechanism of action of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .
Comparison with Similar Compounds
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone: This compound shares a similar naphthalene core but features a furan ring instead of a hydrazine group.
Thiophene-Linked 1,2,4-Triazoles: These compounds contain a thiophene ring and a triazole moiety, offering different chemical properties and biological activities.
Pyrazole Derivatives: Pyrazoles are another class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry.
Uniqueness: ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine is unique due to its combination of an ethoxy group and a hydrazine moiety attached to a naphthalene core. This structure imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
((2-Ethoxynaphthalen-1-yl)methyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer research and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine features a naphthalene moiety, which is known for its biological significance. The ethoxy group enhances its solubility and may influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential.
Anticancer Activity
Recent studies have explored the anticancer potential of hydrazine derivatives, including ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine. These compounds often act by inducing apoptosis in cancer cells through various mechanisms:
- Induction of ROS Production : Compounds similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells .
- Apoptosis Pathway Activation : The activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 have been observed, indicating that these compounds may trigger programmed cell death .
In Vitro Studies
A variety of in vitro studies have assessed the cytotoxic effects of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HEPG2 | 3–5 | ROS production, apoptosis |
| HCT-116 | 3–5 | Caspase activation |
| MCF-7 | 1.5–4.1 | Cell cycle arrest |
| Bel-7402 | 6.5–18.3 | Apoptosis via p53 upregulation |
These findings suggest that ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine exhibits significant antiproliferative activity across multiple cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, hydrazine derivatives have been investigated for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α, which is crucial in various inflammatory diseases .
The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, including:
- Inhibition of NF-kB Pathway : Compounds that target this pathway can effectively reduce inflammation by preventing the expression of pro-inflammatory genes.
- Cytokine Production Suppression : By reducing the levels of TNF-α and other cytokines, these compounds may alleviate symptoms associated with chronic inflammatory conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of hydrazine derivatives in clinical settings:
- Breast Cancer Treatment : A study indicated that a related hydrazine compound significantly reduced tumor size in MCF-7 xenograft models by inducing apoptosis and inhibiting tumor growth .
- Rheumatoid Arthritis Models : In animal models, derivatives similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine demonstrated reduced joint inflammation and improved mobility through cytokine inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via hydrazine nucleophilic substitution or condensation reactions. For example, reacting 2-ethoxynaphthalene-1-carbaldehyde with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–24 hours yields the target hydrazine derivative. Alternative methods include using methanol or acetic acid as solvents .
- Optimization Strategies :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine?
Methodological Answer:
Q. How can researchers validate the purity of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine?
Methodological Answer:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm ensures purity >95% .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 72.3%, H: 6.5%, N: 11.2%) .
Advanced Research Questions
Q. How can structural modifications of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine enhance its bioactivity?
Methodological Answer:
Q. How can crystallographic data inconsistencies (e.g., twinning, low resolution) be resolved for ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine derivatives?
Methodological Answer:
Q. What experimental and computational approaches address contradictory reactivity data in hydrazine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
